molecular formula C6H14NO4PS B14706963 Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate CAS No. 23505-16-0

Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate

Cat. No.: B14706963
CAS No.: 23505-16-0
M. Wt: 227.22 g/mol
InChI Key: FIBCNZGCVSSFDU-UHFFFAOYSA-N
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Description

Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate is a chemical compound with the molecular formula C6H14NO4PS and a molecular weight of 227.218 g/mol . This compound is known for its unique structure, which includes a carbamate group, a phosphoryl group, and a methylsulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate typically involves the reaction of isopropyl alcohol with methoxy(methylsulfanyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phosphoryl group can participate in phosphorylation reactions, modifying the activity of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate: Unique due to its combination of carbamate, phosphoryl, and methylsulfanyl groups.

    Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]urea: Similar structure but with a urea group instead of a carbamate group.

    Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

23505-16-0

Molecular Formula

C6H14NO4PS

Molecular Weight

227.22 g/mol

IUPAC Name

propan-2-yl N-[methoxy(methylsulfanyl)phosphoryl]carbamate

InChI

InChI=1S/C6H14NO4PS/c1-5(2)11-6(8)7-12(9,10-3)13-4/h5H,1-4H3,(H,7,8,9)

InChI Key

FIBCNZGCVSSFDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NP(=O)(OC)SC

Origin of Product

United States

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